2-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]isoindole-1,3-dione
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Overview
Description
2-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]isoindole-1,3-dione is a complex organic compound that features both isoindole and quinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]isoindole-1,3-dione typically involves the condensation of isoindole-1,3-dione derivatives with quinoline-based intermediates. One common method involves the reaction of isoindole-1,3-dione with 3,4-dihydroquinoline in the presence of a suitable catalyst and solvent. The reaction conditions often require refluxing in a solvent such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid or Lewis acids to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Solvent recovery and recycling, as well as the use of environmentally benign catalysts, are also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the isoindole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, tetrahydroquinoline derivatives, and various substituted isoindole and quinoline compounds.
Scientific Research Applications
2-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]isoindole-1,3-dione exerts its effects involves interactions with various molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in cellular metabolism and signal transduction pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine: This compound shares the quinoline moiety and is used in similar research applications.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another quinoline derivative with potential biological activities.
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A structurally related compound with different functional groups and biological properties.
Uniqueness
2-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]isoindole-1,3-dione is unique due to its combination of isoindole and quinoline moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-18(21-12-5-7-14-6-1-4-10-17(14)21)11-13-22-19(24)15-8-2-3-9-16(15)20(22)25/h1-4,6,8-10H,5,7,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPWWWBTUSZYMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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